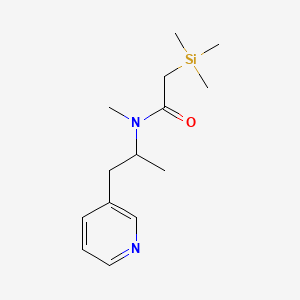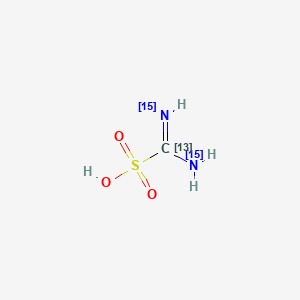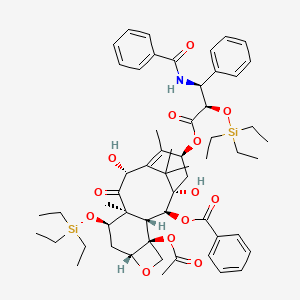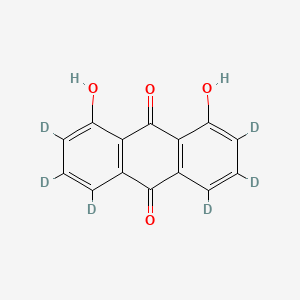
Brombuterol-d9 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Beta-Adrenergic Receptor Agonism
Bromobuterol-d9 is a deuterium-labeled version of Bromobuterol, which acts as a β-adrenergic receptor agonist . This property is crucial for research into the sympathetic nervous system’s response and the development of drugs targeting cardiovascular diseases, asthma, and COPD.
Analytical Benchmarking
Due to its deuterium labeling, Bromobuterol-d9 serves as an ideal internal standard for analytical methods, ensuring accuracy and precision in the quantification of Bromobuterol in biological samples .
Pharmacokinetics and Metabolism Studies
Researchers utilize Bromobuterol-d9 to understand the pharmacokinetics and metabolism of Bromobuterol. The deuterium atoms provide a stable isotopic tracer that can be followed through metabolic pathways without altering the compound’s pharmacological properties .
Isotope Effects Investigation
The presence of deuterium allows scientists to study isotope effects on drug metabolism and pharmacokinetics, which can lead to insights into the mechanisms of drug action and the development of more effective medications .
Veterinary Medicine Research
Bromobuterol-d9 is used in veterinary research to develop and validate testing methods for detecting β-agonists in animal samples, which is essential for food safety and compliance with regulatory standards .
Development of Beta-Agonist Detection Methods
The compound is instrumental in creating sequential analytical procedures for the detection of beta-agonists like Bromobuterol in bovine urine samples, which is significant for anti-doping and food safety applications .
作用機序
Target of Action
Bromobuterol-d9, also known as Brombuterol-d9 Hydrochloride, primarily targets the β-adrenergic receptor . The β-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolism. By acting on these receptors, Bromobuterol-d9 can influence various physiological processes.
Mode of Action
As a β-adrenergic receptor agonist , Bromobuterol-d9 binds to the β-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural hormones in the body . This binding triggers a series of intracellular events, leading to the activation of the enzyme adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP lead to various physiological responses, such as relaxation of bronchial smooth muscle and increased heart rate.
Result of Action
The molecular and cellular effects of Bromobuterol-d9’s action primarily involve the relaxation of bronchial smooth muscle and an increase in heart rate due to its agonistic action on β-adrenergic receptors . These effects make it potentially useful in the treatment of conditions like asthma and other obstructive airway diseases.
Safety and Hazards
特性
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFKIAOVSGRSY-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide](/img/no-structure.png)









![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)
